N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide, also known as JNJ-31020028, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the dopamine D2 receptor and has been investigated for its use in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological and behavioral processes, including motor control, reward, and motivation. By blocking the activity of this receptor, N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide can modulate the activity of the dopamine system and potentially alleviate symptoms associated with various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release and the regulation of dopamine receptor signaling. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide is its high selectivity for the dopamine D2 receptor, which allows for more precise modulation of dopamine signaling. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain applications.
Future Directions
There are several potential future directions for research on N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide, including the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies may be needed to elucidate the precise mechanisms of action of this compound and to optimize its pharmacological properties for clinical use.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. The compound has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of various physiological and behavioral processes.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c22-13-12-17-6-10-20(11-7-17)23-21(25)19-8-4-18(5-9-19)16-24-14-2-1-3-15-24/h4-11H,1-3,12,14-16H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTXXNRKCRMCMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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